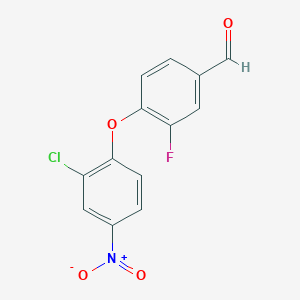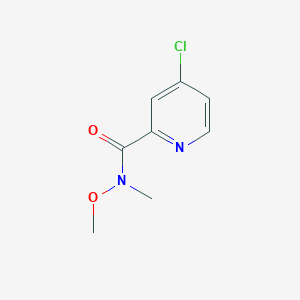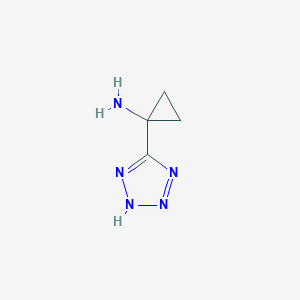![molecular formula C9H9Cl2N3O B1455420 [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride CAS No. 1311318-12-3](/img/structure/B1455420.png)
[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride
Descripción general
Descripción
“[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride” is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . It has been synthesized as part of a series of 3-(4-chlorophenyl)-4-substituted pyrazoles . The presence of the 1,2,4-oxadiazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Synthesis Analysis
The synthesis of this compound has been reported as part of a series of 3-(4-chlorophenyl)-4-substituted pyrazoles . The synthesis methods for 1,2,4-oxadiazoles include reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .Molecular Structure Analysis
The molecular structure of “[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride” consists of a 1,2,4-oxadiazole ring attached to a 4-chlorophenyl group and a methanamine group . The InChI code for this compound is “1S/C9H8ClN3O/c10-7-3-1-6(2-4-7)9-12-8(5-11)14-13-9/h1-4H,5,11H2” and the molecular weight is 209.63 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 209.63 g/mol . Other properties such as density, melting point, and boiling point are not mentioned in the available literature.Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation
A study elaborated on the synthesis of 1,3,4-Oxadiazole derivatives bearing Schiff base moiety, which were evaluated for their antimicrobial activities against both Gram-positive and Gram-negative bacteria as well as fungal strains. These compounds demonstrated potency in antimicrobial activity, highlighting the potential utility of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine derivatives in developing new antimicrobial agents (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
Characterization and Chemical Properties
Several studies focused on the chemical synthesis and characterization of 1,3,4-Oxadiazole compounds, providing a detailed insight into their structure through spectroscopic methods like FT-IR, NMR, and mass spectrometry. These investigations underscore the versatility of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride in synthesizing a variety of structurally diverse compounds with potential for further chemical and biological applications (Shimoga, Shin, & Kim, 2018).
Anticancer and Antimicrobial Agents
Research on novel series of 3-Chlorophenyl derivatives synthesized and characterized for their anticancer, antibacterial, and antifungal activities demonstrated that certain derivatives exhibited potent cytotoxicity against breast carcinoma cell lines and moderate antibacterial and antifungal activities. This points towards the potential of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride derivatives in the development of new anticancer and antimicrobial therapies (Mahanthesha, T., & Bodke, 2021).
Polymer and Material Science
A study on the synthesis of new diamine monomers containing a 1,3,4-oxadiazole ring for the preparation of novel polyamide and poly(amide-imide)s revealed high thermal stability and good solubility in organic solvents. These materials exhibited fluorescence in the blue region, suggesting their potential application in the development of optoelectronic materials (Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015).
Enzyme Inhibition Studies
Further research into the synthesis of heterocyclic compounds derived from [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride investigated their inhibition potential against specific enzymes. These studies offer insights into the role of such derivatives in developing new therapeutic agents targeting enzyme-related diseases (Bekircan, Ülker, & Menteşe, 2015).
Direcciones Futuras
The future directions for this compound could involve further exploration of its pharmacological properties. Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . Therefore, “[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride” could potentially be studied for its pharmacological potential in various therapeutic categories.
Mecanismo De Acción
Target of Action
Similar compounds, such as 1,2,4-oxadiazole derivatives, have been shown to exhibit a broad spectrum of biological activities . They have been used in the development of various pharmaceutical compounds .
Mode of Action
It is known that the oxadiazole ring is a crucial part of the pharmacophore, or the molecular structure that is responsible for the compound’s observed biological activity . The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can interact with a variety of biochemical pathways, depending on their specific structure and substituents .
Pharmacokinetics
For example, it has been reported that ingestion of a 1-gram dose of methenamine hippurate produces antibacterial activity in the urine within half an hour .
Result of Action
Similar 1,2,4-oxadiazole derivatives have been shown to exhibit a range of biological activities, including antibacterial effects .
Action Environment
It is known that the properties of oxadiazoles can vary depending on the electron-withdrawing and donating substituents in the oxadiazole ring .
Propiedades
IUPAC Name |
[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O.ClH/c10-7-3-1-6(2-4-7)9-12-8(5-11)14-13-9;/h1-4H,5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABSHINLROSKHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1455337.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1455340.png)


![Spiro[2.5]octan-6-amine](/img/structure/B1455347.png)

![3-[(Cyclohexanesulfinyl)methyl]aniline](/img/structure/B1455349.png)

![6,8-Dichloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1455353.png)

![5-[4-(Cyclopropylmethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1455358.png)

![ethyl 3-{[4-(propan-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B1455360.png)